3-(2-fluorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-(2-fluorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H20F2N4O3S and its molecular weight is 482.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with these targets and inhibits their function .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways, including nucleotide synthesis and adenosine regulation .
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a change in adenosine regulation . This can have various molecular and cellular effects, depending on the specific cellular context.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O3S/c25-16-5-1-3-7-18(16)27-10-12-28(13-11-27)21(31)15-29-20-9-14-34-22(20)23(32)30(24(29)33)19-8-4-2-6-17(19)26/h1-9,14,20,22H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRBLMOYBJMTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4C=CSC4C(=O)N(C3=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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